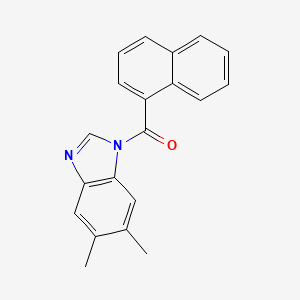
N-(3-fluorophenyl)-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-(phenylthio)acetamide, also known as FPTA, is a chemical compound that has been the focus of scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of thioamides and has been shown to exhibit various biological activities.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-2-(phenylthio)acetamide has been investigated for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase and cholinesterase. N-(3-fluorophenyl)-2-(phenylthio)acetamide has also been found to exhibit anti-inflammatory and antioxidant activities. Additionally, N-(3-fluorophenyl)-2-(phenylthio)acetamide has been studied for its potential use as a diagnostic tool for certain diseases, such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-2-(phenylthio)acetamide is not fully understood. However, it has been suggested that N-(3-fluorophenyl)-2-(phenylthio)acetamide may act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and cholinesterase. This inhibition may lead to a decrease in the production of certain chemicals in the body, which may be responsible for the observed biological activities of N-(3-fluorophenyl)-2-(phenylthio)acetamide.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-(phenylthio)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant activities, which may be attributed to its ability to inhibit the activity of certain enzymes. N-(3-fluorophenyl)-2-(phenylthio)acetamide has also been shown to have potential applications in the treatment of Alzheimer's disease, as it has been found to exhibit inhibitory activity against acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-fluorophenyl)-2-(phenylthio)acetamide in lab experiments is its potential applications in medicinal chemistry. N-(3-fluorophenyl)-2-(phenylthio)acetamide has been shown to exhibit various biological activities, which may make it a useful tool in the development of new drugs. However, one limitation of using N-(3-fluorophenyl)-2-(phenylthio)acetamide in lab experiments is its relatively low yield in the synthesis process, which may make it difficult to obtain large quantities of pure N-(3-fluorophenyl)-2-(phenylthio)acetamide for use in experiments.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-2-(phenylthio)acetamide. One area of research could focus on the potential use of N-(3-fluorophenyl)-2-(phenylthio)acetamide as a diagnostic tool for Alzheimer's disease. Another area of research could focus on the development of new drugs based on the structure of N-(3-fluorophenyl)-2-(phenylthio)acetamide. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(3-fluorophenyl)-2-(phenylthio)acetamide and to investigate its potential applications in other areas of medicinal chemistry.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-2-(phenylthio)acetamide involves the reaction of 3-fluoroaniline with phenyl isothiocyanate in the presence of a base, followed by the addition of acetic anhydride. The product is then purified through recrystallization to obtain pure N-(3-fluorophenyl)-2-(phenylthio)acetamide. The yield of this synthesis method is typically around 50%.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQFCCOZOCSSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(phenylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)
![4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5808033.png)
![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)

![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5808062.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
![4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5808069.png)
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)

